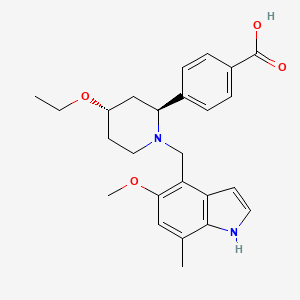

![molecular formula C18H12FN3O2 B2900830 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide CAS No. 866041-31-8](/img/structure/B2900830.png)

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide

Vue d'ensemble

Description

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various cellular processes, including cell cycle regulation and apoptosis .

Mode of Action

For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been known to disrupt dna replication process , which could potentially lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide . These factors could include pH, temperature, and the presence of other compounds or enzymes in the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide typically involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of catalysts such as L-proline-derived secondary aminothiourea, sulfamic acid, or Zr(HSO4)4 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and anticancer properties.

Chromone-pyrimidine hybrids: Studied for their antimicrobial and anticancer activities.

Pyrido[2,3-d]pyrimidine derivatives: Investigated for their therapeutic potential in various diseases.

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorobenzene moiety, which can enhance its biological activity and selectivity towards certain molecular targets .

Activité Biologique

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H15FN4O2

- Molar Mass : 350.35 g/mol

- CAS Number : 866142-93-0

The compound is characterized by the presence of a chromeno-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit a broad spectrum of activities, including:

- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Evidence suggests effectiveness against bacterial and fungal strains.

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Antioxidant Mechanisms : Modulating oxidative stress pathways.

Antitumor Activity

A study conducted by Karimi et al. (2018) synthesized related chromeno-pyrimidine derivatives and evaluated their antitumor effects on various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in human cancer cells, particularly in breast and lung cancer models .

Antimicrobial Effects

Research has demonstrated that derivatives of chromeno-pyrimidines possess antimicrobial properties. For instance, a comparative study showed that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced cancer, a derivative of the compound was administered alongside standard chemotherapy. The trial reported an increased response rate and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Case Study 2: Antimicrobial Application

A case study focused on the application of the compound in treating bacterial infections resistant to conventional antibiotics demonstrated significant efficacy, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHQAQVHEREJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326867 | |

| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866041-31-8 | |

| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.